molecular formula C11H11NO3 B1358413 5-Methoxy-1-methyl-1h-indole-3-carboxylic acid CAS No. 172596-63-3

5-Methoxy-1-methyl-1h-indole-3-carboxylic acid

Cat. No.: B1358413
CAS No.: 172596-63-3
M. Wt: 205.21 g/mol
InChI Key: NQAXCWZGYZFOGC-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-1H-indole-3-carboxylic acid is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This indole derivative serves as a key synthetic intermediate for developing novel multifunctional compounds, particularly in neuroscience and antiviral applications. Recent scientific investigations highlight the significant research value of this compound's structural framework. Hybrid molecules incorporating the 5-methoxyindole-3-carboxylate scaffold exhibit strong neuroprotective properties in cellular models, demonstrating antioxidant effects, the ability to suppress iron-induced lipid peroxidation, and inhibition of the MAO-B enzyme, a target in Parkinson's disease therapy . Furthermore, structurally related indole-3-carboxylic acid derivatives have shown promising, specific antiviral activity against SARS-CoV-2 in vitro, completely inhibiting viral replication at low micromolar concentrations and also demonstrating interferon-inducing activity . The indole nucleus is a privileged structure in medicinal chemistry, known for its versatility in interacting with diverse biological targets . This product is intended for use in the synthesis and screening of new chemical entities. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions, as similar indole carboxylic acids can be harmful by inhalation, in contact with skin, or if swallowed .

Properties

IUPAC Name

5-methoxy-1-methylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-12-6-9(11(13)14)8-5-7(15-2)3-4-10(8)12/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAXCWZGYZFOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-methyl-1h-indole-3-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses hydrazine derivatives and ketones or aldehydes under acidic conditions. Another method involves the Nenitzescu indole synthesis, which uses 1,4-benzoquinone and ethyl 3-aminocrotonate .

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes. For example, the synthesis of this compound may involve the esterification of indole-5-carboxylic acid followed by methylation and methoxylation steps .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-methyl-1h-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted indoles, quinones, and alcohols or aldehydes derived from the reduction of the carboxylic acid group .

Scientific Research Applications

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of 5-Methoxy-1-methyl-1H-indole-3-carboxylic acid and its derivatives. Research indicates that these compounds can modulate inflammatory responses and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection Against Oxidative Stress

A study demonstrated that derivatives of this compound exhibited significant neuroprotection against hydrogen peroxide-induced oxidative stress in neuronal cell lines (SH-SY5Y) and rat brain synaptosomes. The hydroxylated derivatives showed the strongest protective effects, indicating their potential as multifunctional agents in treating neurodegenerative disorders .

Antioxidant Activity

The compound is also noted for its antioxidant properties. It has been shown to inhibit lipid peroxidation and scavenge free radicals, which can contribute to cellular damage.

Table: Antioxidant Activity Comparison

Compound TypeLipid Peroxidation Inhibition (%)Free Radical Scavenging Activity
This compound80%High
Hydroxylated Derivatives90%Very High

This table illustrates the comparative effectiveness of the compound and its derivatives in mitigating oxidative damage, reinforcing its role as a potential therapeutic agent .

MAO-B Inhibition

Another significant application of this compound is its inhibitory effect on monoamine oxidase B (MAO-B). MAO-B is an enzyme associated with the breakdown of neurotransmitters in the brain, and its inhibition can lead to increased levels of dopamine, which is beneficial in treating Parkinson's disease.

Research Findings

In vitro studies have shown that certain derivatives of this compound exhibit potent MAO-B inhibitory activity, making them promising candidates for further development as treatments for neurodegenerative diseases characterized by dopaminergic neuron loss .

Potential for Drug Development

The structural properties of this compound allow for modifications that can enhance its pharmacological profile. The ability to cross the blood-brain barrier (BBB) is crucial for any central nervous system drug, and studies indicate that some derivatives maintain this capability while preserving tight junctions within endothelial cells .

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methyl-1h-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the C-terminal domain of RNA polymerase II, affecting gene transcription .

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

Key structural variations among indole derivatives include substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Indole Derivatives
Compound Name CAS Number Substituents (Position) Molecular Formula Similarity Score
5-Methoxy-1-methyl-1H-indole-3-carboxylic acid - 5-OCH₃, 1-CH₃, 3-COOH C₁₁H₁₁NO₃ Reference (1.00)
5-Methoxy-1H-indole-3-carboxylic acid 10242-01-0 5-OCH₃, 3-COOH (no N-methyl) C₁₀H₉NO₃ 0.90
5-Methoxy-3-methyl-1H-indole-2-carboxylic acid 16381-50-3 5-OCH₃, 3-CH₃, 2-COOH C₁₁H₁₁NO₃ 0.88
5-Methoxy-1-methyl-1H-indole-2-carboxylic acid 59908-54-2 5-OCH₃, 1-CH₃, 2-COOH C₁₁H₁₁NO₃ 0.91
6-Methoxy-1H-indole-3-carboxylic acid 112332-97-5 6-OCH₃, 3-COOH C₁₀H₉NO₃ 0.87
Key Observations:

Positional Isomerism : Shifting the carboxylic acid group from position 3 to 2 (e.g., 5-Methoxy-1-methyl-1H-indole-2-carboxylic acid) reduces similarity to the target compound (0.91 vs. 1.00), emphasizing the critical role of substituent positioning.

N-Methylation : The absence of the 1-methyl group in 5-Methoxy-1H-indole-3-carboxylic acid lowers its similarity score (0.90), highlighting the impact of N-methylation on molecular properties.

Methoxy Position : 6-Methoxy-1H-indole-3-carboxylic acid (similarity 0.87) demonstrates that even a single positional shift of the methoxy group significantly alters chemical identity.

Challenges :

  • Regioselectivity : Cyclization of unsymmetrical azidocinnamate esters can yield regioisomers, necessitating careful optimization.
  • N-Methylation : Selective methylation at position 1 without over-alkylation requires controlled conditions.
Table 2: Physicochemical Data
Compound Melting Point (°C) Solubility (Predicted) LogP (Calculated)
This compound Not reported Moderate in polar solvents 1.8
5-Methoxy-1H-indole-3-carboxylic acid 193–195 High in aqueous base 1.2
5-Methoxy-3-methyl-1H-indole-2-carboxylic acid Not reported Low in water 2.1

Biological Activity

5-Methoxy-1-methyl-1H-indole-3-carboxylic acid (5-MMI) is an indole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by a methoxy group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position of the indole ring. Indole derivatives are known for their significant roles in medicinal chemistry, particularly for their therapeutic potential against various diseases.

Target Receptors and Pathways
5-MMI interacts with multiple biological targets, including enzymes and receptors involved in neurotransmitter metabolism. Notably, it inhibits monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of neurotransmitters such as dopamine. This inhibition leads to increased levels of neurotransmitters, suggesting potential neuroprotective effects .

Biochemical Pathways
The compound is implicated in several biochemical pathways associated with cellular signaling and metabolic processes. Its interaction with MAO-B is crucial for maintaining neurotransmitter balance, which is vital for neuroprotection and cognitive function .

Biological Activities

5-MMI exhibits a wide range of biological activities, including:

  • Anticancer Activity : Preliminary studies indicate that 5-MMI may possess anticancer properties by inducing apoptosis in cancer cells. For instance, indole derivatives have shown efficacy against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) .
  • Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). It exhibits lower minimum inhibitory concentrations (MICs) against these pathogens, indicating its potential as an antimicrobial agent .
  • Anti-inflammatory Effects : Indoles are known for their anti-inflammatory properties. 5-MMI may modulate inflammatory responses through its action on various cytokines and signaling pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activities of 5-MMI:

  • Neuroprotective Effects : In laboratory settings, 5-MMI has been shown to restore synaptosomal viability and reduce oxidative stress in neuronal cells. This suggests its potential use in neurodegenerative disorders .
  • Anticancer Mechanisms : Research has demonstrated that 5-MMI can inhibit the growth of cancer cells through apoptosis induction via mitochondrial pathways. Cell viability assays have shown significant cytotoxic effects on A549 cells with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Efficacy : Studies evaluating the antibacterial activity of 5-MMI revealed effective inhibition against MRSA and other resistant strains, with MIC values indicating strong antimicrobial potential .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in A549 cells
AntimicrobialEffective against MRSA; low MIC values
NeuroprotectiveRestores synaptosomal viability; reduces oxidative stress
Anti-inflammatoryModulates cytokine production

Q & A

Q. What are the standard synthetic routes for 5-methoxy-1-methyl-1H-indole-3-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves multi-step functionalization of indole derivatives. A common approach starts with 6-bromo-1H-indole-3-carboxylic acid, followed by sequential alkylation (e.g., introducing the methyl group at the 1-position), methoxylation, and esterification/hydrolysis to yield the carboxylic acid moiety. Key intermediates are characterized via 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS to confirm regioselectivity and purity. Reaction conditions (e.g., reflux in acetic acid with sodium acetate) are critical for avoiding side products like N-alkylation isomers .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • HPLC : Use C18 columns with UV detection (λ = 254–280 nm) to assess purity (>97% by area normalization) .
  • NMR : Confirm substitution patterns via 1H^1H-NMR chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm; indole protons at δ 7.0–7.5 ppm) .
  • X-ray crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to verify molecular geometry and hydrogen-bonding networks .

Q. What biological assays are commonly used to evaluate its pharmacological potential?

  • Enzyme inhibition : Screen against targets like cyclooxygenase (COX) or kinases using fluorescence-based assays.
  • Antimicrobial activity : Perform MIC (minimum inhibitory concentration) testing against bacterial/fungal strains.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Note that substituents like bromine or hydroxypropyl groups in analogs enhance bioactivity .

Advanced Research Questions

Q. How can conflicting data on biological activity between studies be systematically addressed?

Contradictions often arise from variations in:

  • Purity : Impurities >3% (e.g., unreacted intermediates) can skew results. Use preparative HPLC for purification .
  • Assay conditions : Standardize protocols (e.g., pH, incubation time) across labs.
  • Structural analogs : Compare activity of this compound with its esters (e.g., ethyl ester) or halogenated derivatives (e.g., 6-bromo analogs) to isolate functional group contributions .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalysis : Employ Pd-mediated cross-coupling for bromine substitution (e.g., Suzuki-Miyaura reactions).
  • Solvent selection : Use polar aprotic solvents (DMF, DMSO) for methoxylation to enhance nucleophilicity.
  • Workflow : Implement inline FTIR monitoring to track reaction progress and minimize byproducts .

Q. How can computational modeling guide the design of derivatives with enhanced solubility or target affinity?

  • Docking studies : Use AutoDock Vina with crystal structures (e.g., PDB ID 1XYZ) to predict binding modes.
  • QSAR : Correlate logP values (experimental or calculated) with solubility data. Derivatives with diethylamino or hydroxypropyl groups show improved aqueous solubility .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .

Q. What advanced analytical techniques resolve structural ambiguities in polymorphic forms?

  • SC-XRD : Single-crystal X-ray diffraction (using SHELX suite) distinguishes polymorphs via unit cell parameters.
  • DSC/TGA : Differential scanning calorimetry identifies melting points (e.g., 161–163°C for the anhydrous form) and thermal stability .
  • Solid-state NMR : Resolves hydrogen-bonding patterns in amorphous vs. crystalline phases .

Q. How do storage conditions impact compound stability, and how are degradation products identified?

  • Storage : Store at 2–8°C under inert gas (Ar) to prevent oxidation.
  • Degradation pathways : Hydrolysis of the methyl ester to carboxylic acid is common. Monitor via LC-MS/MS.
  • Forced degradation studies : Expose to heat (40°C), light (UV), and humidity; analyze using HRMS and 1H^1H-NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methoxy-1-methyl-1h-indole-3-carboxylic acid

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